molecular formula C20H17N3O2 B14937513 N-(1H-indol-6-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-(1H-indol-6-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B14937513
M. Wt: 331.4 g/mol
InChI Key: XBEFCMDOPNKJOQ-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic small molecule featuring a propanamide backbone linking an indole moiety (at the 6-position) and a 5-phenyl-substituted 1,3-oxazole ring. Indole derivatives are known for their roles in modulating enzyme activity and receptor interactions, while oxazole rings contribute to aromaticity and metabolic stability .

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C20H17N3O2/c24-19(23-16-7-6-14-10-11-21-17(14)12-16)8-9-20-22-13-18(25-20)15-4-2-1-3-5-15/h1-7,10-13,21H,8-9H2,(H,23,24)

InChI Key

XBEFCMDOPNKJOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-indol-6-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide” typically involves multi-step organic reactions:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Formation of the Oxazole Ring: This can be synthesized via the cyclization of α-hydroxy ketones with amides.

    Coupling Reactions: The indole and oxazole rings can be coupled using a suitable linker, such as a propanamide group, through amide bond formation.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to maximize yield and purity, such as:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or phenyl rings.

    Reduction: Reduction reactions can occur at the oxazole ring or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Probes: Utilized in studying biological pathways and interactions due to its structural complexity.

Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Explored for use in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(1H-indol-6-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide” would depend on its specific biological target. Generally, compounds with indole and oxazole rings can interact with various enzymes or receptors, modulating their activity. The molecular targets could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Research Implications

  • Biological Activity: While alkaline phosphatase inhibition is noted for analogs, the target’s indole-oxazole scaffold may target serotonin receptors or kinases, given indole’s prevalence in such systems .
  • Synthetic Challenges: The absence of direct synthesis data for the target suggests its preparation would require coupling indol-6-amine with 3-(5-phenyloxazol-2-yl)propanoic acid, analogous to methods in .

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